molecular formula C3Cl2F6 B158464 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane CAS No. 1652-80-8

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane

Cat. No.: B158464
CAS No.: 1652-80-8
M. Wt: 220.93 g/mol
InChI Key: YVOASHYXFVSAQN-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is a compound with the molecular formula C3Cl2F6 . It is used as a refrigerant .


Synthesis Analysis

The synthesis of this compound involves the use of HCFC-225 as the starting material. This reaction contains, in addition to HCFC-225ca, HCFC-225cb, HCFC-225aa, etc., and such HCFC-225cb, HCFC-225aa, etc. will remain as they are without being reacted (dehydrofluorinated) .


Molecular Structure Analysis

The molecular structure of this compound consists of 3 carbon atoms, 2 chlorine atoms, and 6 fluorine atoms . The InChI representation of the molecule is InChI=1S/C3Cl2F6/c4-1(5,2(6,7)8)3(9,10)11 .


Chemical Reactions Analysis

This compound is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 220.93 g/mol . It has a complexity of 127 and does not have any hydrogen bond donor count . The exact mass and monoisotopic mass of the molecule is 219.9281244 g/mol .

Scientific Research Applications

1. Molecular Structures and Conformational Studies

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CFP) has been studied for its molecular structures and conformational compositions. Using gas-phase electron diffraction, it was found to form a mixture of two conformers, with the anti form being more stable. This research contributes to understanding the molecular geometry and stability of CFP and related compounds (Postmyr, 1994).

2. Fluorine-containing Elastomer Curing Agent

CFP derivatives have been utilized in the synthesis of novel compounds, such as 2,2-bis(4-amino-3-mercaptophenyl)hexafluoropropane. This compound has applications as a curing agent for fluorine-containing elastomers, highlighting its potential in materials science and polymer chemistry (Sonoi et al., 1998).

3. Hydrogen-Bonding Interactions Study

CFP and its derivatives have been used to study hydrogen-bonding interactions in the gas phase. Fourier transform ion cyclotron resonance spectrometry was used to experimentally and computationally analyze these interactions, providing insights into the molecular behavior of fluorinated compounds (Guerrero et al., 2009).

4. Synthesis and Characterization of Fluorine-Containing Monomers

The compound has been used in synthesizing fluorine-containing polybenzoxazole monomers, which are significant in developing high-performance polymers. These monomers have been characterized using various analytical techniques, contributing to the field of polymer chemistry (Ju-sun, 2007).

5. Solvent Applications in Radical Cation Studies

CFP and related compounds like hexafluoropropan-2-ol have been identified as ideal solvents for studying radical cations due to their unique properties. They are used in electron paramagnetic resonance (EPR) spectroscopy and mechanistic studies, highlighting their role in advanced chemical analysis (Eberson et al., 1997).

Mechanism of Action

Target of Action

It is known to be used as a refrigerant , suggesting that its primary role is in heat transfer and temperature regulation.

Pharmacokinetics

Its physical properties such as boiling point, density, and critical temperature are well-documented .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane. For instance, its boiling point and phase change data suggest that its efficacy as a refrigerant would be influenced by ambient temperature and pressure .

Properties

IUPAC Name

2,2-dichloro-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F6/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOASHYXFVSAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167861
Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1652-80-8
Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1652-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper regarding 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane?

A1: The research paper primarily focuses on a novel method for purifying this compound (CF3CCl2CF3) from a mixture containing hydrogen fluoride (HF) []. The researchers describe a separation process exploiting the difference in HF concentration between the organic and aqueous phases of the mixture at specific temperatures and pressures. This process enables the recovery of high-purity CF3CCl2CF3, a valuable compound in various applications. The paper also investigates the azeotropic behavior of CF3CCl2CF3 and HF, providing insights into their interaction and potential use in chemical processes.

Q2: Can you elaborate on the application of the purified this compound mentioned in the study?

A2: The research highlights the use of purified CF3CCl2CF3 in the production of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) []. The purified CF3CCl2CF3 reacts with hydrogen in a subsequent step to yield HFC-236fa. This compound is significant due to its low ozone depletion potential and is considered a potential alternative to ozone-depleting refrigerants in various applications.

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